Cas no 85169-25-1 (n-[3-[(phenylamino)sulphonyl]phenyl]acetamide)

n-[3-[(phenylamino)sulphonyl]phenyl]acetamide structure
85169-25-1 structure
Product Name:n-[3-[(phenylamino)sulphonyl]phenyl]acetamide
CAS No:85169-25-1
MF:C14H14N2O3S
MW:290.337562084198
CID:889171
PubChem ID:3020482
Update Time:2025-04-19

n-[3-[(phenylamino)sulphonyl]phenyl]acetamide Chemical and Physical Properties

Names and Identifiers

    • n-[3-[(phenylamino)sulphonyl]phenyl]acetamide
    • N-[3-(phenylsulfamoyl)phenyl]acetamide
    • N-[3-[(PHENYLAMINO)SULFONYL]PHENYL]ACETAMIDE
    • NS00038833
    • 85169-25-1
    • N-(3-((Phenylamino)sulphonyl)phenyl)acetamide
    • VCVHGNYXAKLDLO-UHFFFAOYSA-N
    • EINECS 285-967-9
    • BS-24133
    • N-(3-Phenylsulfamoyl-phenyl)-acetamide
    • DTXSID50234338
    • Inchi: 1S/C14H14N2O3S/c1-11(17)15-13-8-5-9-14(10-13)20(18,19)16-12-6-3-2-4-7-12/h2-10,16H,1H3,(H,15,17)
    • InChI Key: VCVHGNYXAKLDLO-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C=1)NC(C)=O)(NC1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 290.072513
  • Monoisotopic Mass: 290.072513
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 424
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 83.6

Experimental Properties

  • Density: 1.371
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.647

n-[3-[(phenylamino)sulphonyl]phenyl]acetamide Pricemore >>

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